N-(2-fluorophenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide
Description
Chemical Structure: The compound features a benzofuran core substituted with an isopropyl group at position 5, linked via an acetamide group to a 2-fluorophenyl moiety. This structure combines aromatic and heterocyclic elements, with fluorine contributing electron-withdrawing effects and the isopropyl group enhancing lipophilicity.
A similar approach likely applies here.
Properties
Molecular Formula |
C19H18FNO2 |
|---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-(5-propan-2-yl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C19H18FNO2/c1-12(2)13-7-8-18-15(9-13)14(11-23-18)10-19(22)21-17-6-4-3-5-16(17)20/h3-9,11-12H,10H2,1-2H3,(H,21,22) |
InChI Key |
GZUWJZYUGBKGPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of Substituents: The isopropyl group and the fluorophenyl group can be introduced through substitution reactions using suitable reagents and catalysts.
Acetamide Formation: The final step involves the formation of the acetamide group through amidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and benzofuran moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular functions.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Key Observations :
- Aromatic vs. Heterocyclic Cores : Benzofuran (target) offers planar rigidity, while naphthalene () increases hydrophobicity. Thiadiazole () adds hydrogen-bonding capacity .
- Substituent Effects : Fluorine (target) improves metabolic stability and blood-brain barrier penetration compared to methoxy (BH36992) or chloro () groups .
Crystallographic and Conformational Analysis
- Dihedral Angles : In N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (), the 60.5° dihedral angle between aromatic rings reduces π-stacking, whereas the target’s benzofuran-fluorophenyl system may adopt a more planar conformation for stronger receptor binding .
- Hydrogen Bonding : The acetamide NH in forms N–H···O bonds, a feature critical for crystallinity and solubility. The fluorine in the target compound may weaken such interactions, altering dissolution rates .
Biological Activity
N-(2-fluorophenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C18H20FN
- Molecular Weight : 311.3 g/mol
- CAS Number : 879930-88-8
Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:
- Apoptosis Induction : Studies suggest that related compounds can induce programmed cell death in cancer cells by activating intrinsic pathways involving cytochrome c release and caspase activation .
- Inhibition of Tumor Cell Invasion : Compounds with similar structures have shown the ability to disrupt pathways such as FAK/Paxillin, significantly reducing the invasive characteristics of tumor cells .
- DNA Intercalation : Some derivatives have been found to intercalate within DNA, leading to potential mutagenic effects and influencing cellular toxicity profiles .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
| Activity Type | Description | IC50 Values (µM) |
|---|---|---|
| Anticancer Activity | Induces apoptosis in A549 and HeLa cell lines | 3.35 - 16.79 |
| Inhibition of Invasion | Disruption of FAK/Paxillin signaling | Not specified |
| Cytotoxicity | Inhibits growth in various human cancer cell lines | 0.20 - 48.0 |
Case Studies
Several studies have investigated the biological effects of compounds structurally related to this compound:
- Study on Apoptosis Induction :
- Inhibition of Tumor Growth :
- Mechanistic Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
